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molecular formula C8H8ClNO B056156 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 113770-21-1

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B056156
M. Wt: 169.61 g/mol
InChI Key: AOVKRHZWXUMSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093238B2

Procedure details

Using 7-chloro-4H-benzo[1,4]oxazin-3-one (2.3 g, 13.5 mmol) and borane-THF (40 mL of a 1M solution in THF, 40 mmol) in THF (40 mL) to yield the title compound as a cream solid (2.2 g, 96%). δH (CDCl3) 3.34-3.40 (2H, m), 4.16-4.28 (2H, m), 6.51-6.55 (1H, m), 6.59 (1H, d, J 2.4 Hz), 6.68 (1H, dd, J 8.1, 0.4 Hz). LCMS (ES+) 170 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C:7](=O)[CH2:8][O:9][C:4]=2[CH:3]=1.B.C1COCC1>C1COCC1>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=CC2=C(NC(CO2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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